4-Chloro-6-cyano-7-methoxyquinoline

Vue d'ensemble

Description

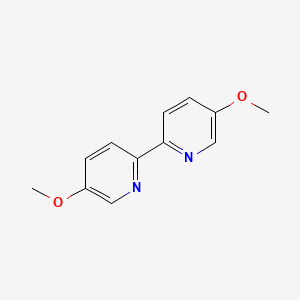

4-Chloro-6-cyano-7-methoxyquinoline (CCMQ) is a chemical compound with the molecular formula C11H7ClN2O and a molecular weight of 218.64 g/mol .

Synthesis Analysis

The synthesis of 4-Chloro-6-cyano-7-methoxyquinoline involves a reaction in methanol, ethyl acetate, and benzene. The reaction yields 4-chloro-6-cyano-7-hydroxyquinoline with an 82% yield . Another synthesis method involves heating a suspension of 4-chloro-6-cyano-7-methoxyquinoline with cesium carbonate in DMF at 95°C for 2.5 hours, yielding 6-cyano-4-(4-fluoro-2-methylindol-5-yloxy)-7-methoxyquinoline with a 35% yield .Molecular Structure Analysis

The molecular structure of 4-Chloro-6-cyano-7-methoxyquinoline consists of a quinoline core, which is a heterocyclic aromatic organic compound. It has a chlorine atom at the 4th position, a cyano group at the 6th position, and a methoxy group at the 7th position .Physical And Chemical Properties Analysis

4-Chloro-6-cyano-7-methoxyquinoline is a solid compound. It should be stored under an inert atmosphere at 2-8°C . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the search results.Applications De Recherche Scientifique

Anticancer Activity

Quinoline derivatives, including 4-Chloro-6-cyano-7-methoxyquinoline, have been investigated for their potential as anticancer agents. These compounds exhibit cytotoxic effects against cancer cells by interfering with cell division, inducing apoptosis, and inhibiting tumor growth. Researchers explore their mechanisms of action and evaluate their efficacy in preclinical studies .

Antioxidant Properties

The presence of a methoxy group in 4-Chloro-6-cyano-7-methoxyquinoline contributes to its antioxidant activity. Antioxidants play a crucial role in neutralizing free radicals, protecting cells from oxidative damage, and potentially preventing diseases associated with oxidative stress .

Anti-Inflammatory Effects

Inflammation is a common factor in various diseases. Quinoline derivatives, including our compound of interest, have demonstrated anti-inflammatory properties. They may modulate inflammatory pathways, making them potential candidates for managing inflammatory conditions .

Antimalarial Potential

Quinolines have a long history in antimalarial drug development. Researchers investigate 4-Chloro-6-cyano-7-methoxyquinoline for its ability to inhibit the growth of Plasmodium parasites responsible for malaria. Understanding its mode of action and optimizing its efficacy are ongoing research areas .

Anti-SARS-CoV-2 Activity

Given the global impact of COVID-19, scientists explore quinoline derivatives as potential inhibitors of SARS-CoV-2. These compounds may interfere with viral replication or entry, providing a basis for drug development. 4-Chloro-6-cyano-7-methoxyquinoline could contribute to this effort .

Antituberculosis Properties

Tuberculosis remains a major health concern. Quinoline-based compounds, including our target molecule, have shown promise as antitubercular agents. Researchers investigate their activity against Mycobacterium tuberculosis, aiming to develop more effective treatments .

References:

- Shehab, W. S., Amer, M. M. K., Elsayed, D. A., Yadav, K. K., & Abdellattif, M. H. (2023). Current progress toward synthetic routes and medicinal significance of quinoline. Medicinal Chemistry Research, 32(9), 2443–2457. Read full article

Safety and Hazards

The compound is classified as dangerous with hazard statements H301-H311-H331, indicating toxicity if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Propriétés

IUPAC Name |

4-chloro-7-methoxyquinoline-6-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClN2O/c1-15-11-5-10-8(4-7(11)6-13)9(12)2-3-14-10/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCDQEBQGDAXMLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=NC=CC(=C2C=C1C#N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-6-cyano-7-methoxyquinoline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-[(dibutylamino)carbonyl]phenyl]Boronic acid](/img/structure/B3133716.png)

![Methyl 2-{allyl[(benzyloxy)carbonyl]amino}-2-(trifluoromethyl)hex-5-enoate](/img/structure/B3133728.png)

![3-Iodo-1h-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B3133752.png)

![2-[(Tert-butyloxycarbonyl)]-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid](/img/structure/B3133760.png)